

In Vivo Distribution and Pharmacokinetics of Iomeprol: A Technical Guide

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Compound of Interest

Compound Name: *Iomeprol*

Cat. No.: *B564407*

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This technical guide provides a comprehensive overview of the in vivo distribution and pharmacokinetic profile of **Iomeprol**, a non-ionic, tri-iodinated contrast agent. The information is compiled from various preclinical and clinical studies to support research and development activities.

Pharmacokinetic Profile

Iomeprol is characterized by its rapid distribution into the extracellular fluid and subsequent elimination primarily through renal excretion. It does not bind to plasma proteins and is not metabolized.^{[1][2]} The pharmacokinetic parameters of **Iomeprol** have been studied in various species, including humans, dogs, rabbits, and rats.

Pharmacokinetic Parameters in Humans

The pharmacokinetic properties of **Iomeprol** in healthy human subjects are summarized in the table below. The plasma concentration of **Iomeprol** declines biexponentially.^[3]

Parameter	Value	Reference
Volume of Distribution (Vd)	0.28 ± 0.05 L/kg	[4]
Protein Binding	Does not bind to plasma proteins	[1]
Metabolism	Does not undergo significant metabolism	
Route of Elimination	Primarily renal; approximately 90% of the dose is excreted unchanged in urine within 24 hours.	
Elimination Half-life (t _{1/2})	1.8 ± 0.33 hours	
Total Body Clearance	0.10 ± 0.01 L/hr/kg	

Pharmacokinetic Parameters in Animal Models

Preclinical studies in rats, rabbits, and dogs have shown a similar pharmacokinetic profile to humans. Following intravenous administration, **lomeprol** is rapidly distributed and excreted mainly through the kidneys in an unchanged form.

Species	Key Pharmacokinetic Observations	Reference
Rats	Rapid distribution and renal excretion. Crosses the placenta and is excreted into breast milk.	
Rabbits	Rapid distribution and renal excretion.	
Dogs	Rapid distribution and renal excretion.	

In Vivo Distribution

Following intravenous administration, **lomeprol** distributes from the plasma into the extracellular spaces. Studies in animal models (rats, rabbits, and dogs) have shown that **lomeprol** does not accumulate in specific organs or tissues, with the exception of the organs involved in its elimination, namely the kidneys and, to a lesser extent, the liver. Importantly, 24 hours after administration, less than 1% of the injected dose remains in the tissues, indicating efficient clearance from the body.

Quantitative data on the specific concentrations of **lomeprol** in various tissues from the primary animal studies were not publicly available in their entirety. The available information strongly indicates a lack of specific tissue accumulation outside of the excretory pathways.

Experimental Protocols

Pharmacokinetic Analysis in Plasma and Urine

A common method for the quantification of **lomeprol** in biological fluids is High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection.

- **Plasma and Urine Samples:** Biological fluids are treated with ion-exchange resins to remove interfering substances.
- **Internal Standard:** Iopamidol is typically added as an internal standard to ensure accuracy and precision of the quantification.
- **Chromatography:** Reversed-phase chromatography is employed for the separation of **lomeprol** and the internal standard.
- **Detection:** The compounds are monitored during elution using a UV-visible spectrometer at a wavelength of 245 nm.

This method has been demonstrated to have good precision and accuracy and yields results comparable to X-ray fluorescence analysis.

Tissue Distribution Analysis

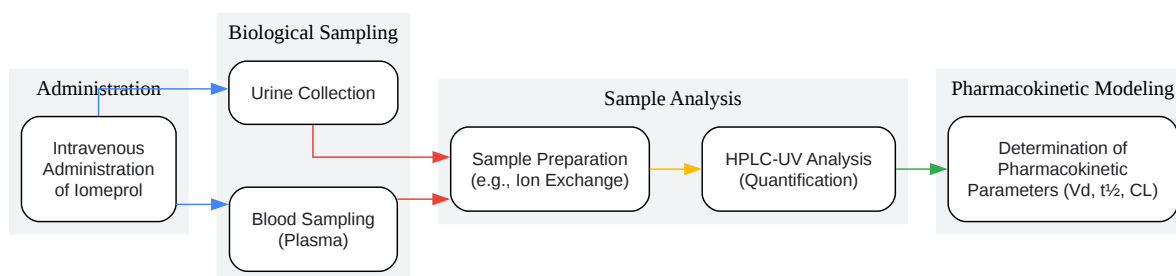
The experimental protocol for tissue distribution studies typically involves the administration of **lomeprol** to animal models, followed by the collection of various tissues at different time points.

- Animals are euthanized at predetermined time points after **lomeprol** administration.
- Various organs and tissues of interest are collected.
- The collected tissues are weighed and then homogenized in a suitable buffer to create a uniform suspension.
- The concentration of **lomeprol** in the tissue homogenates is then determined using a validated analytical method, such as HPLC-UV, similar to the one described for plasma and urine analysis.

Visualizations

lomeprol Pharmacokinetic Workflow

The following diagram illustrates the typical workflow for a pharmacokinetic study of **lomeprol**.

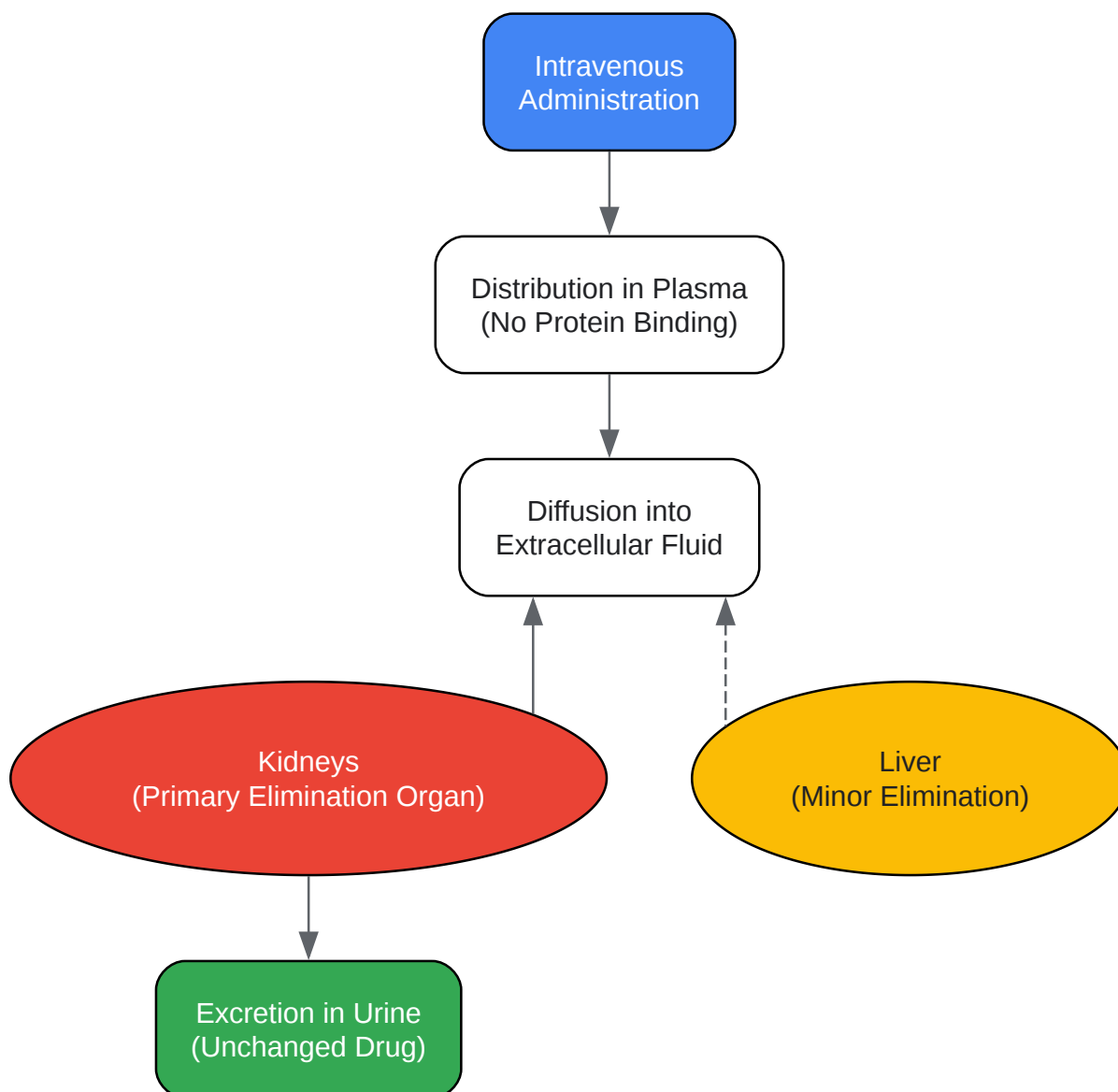


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Caption: Workflow for **lomeprol** pharmacokinetic analysis.

lomeprol In Vivo Distribution and Elimination Pathway

This diagram outlines the logical steps of **lomeprol**'s journey through the body from administration to elimination.



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Caption: **lomeprol**'s distribution and elimination pathway.

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